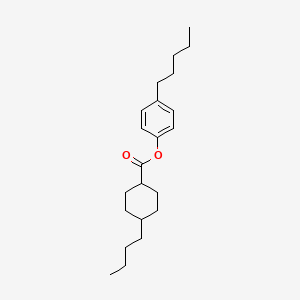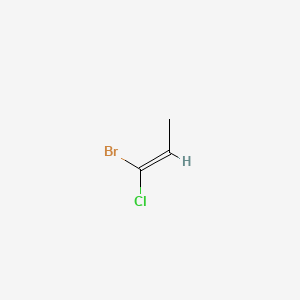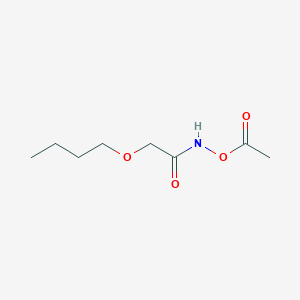![molecular formula C16H26O2 B13800399 Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl CAS No. 68540-62-5](/img/structure/B13800399.png)
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl can be synthesized through the reaction of tert-butyl hydroperoxide with isopropylbenzene. This reaction typically requires the presence of acetic acid (HOAc) and ferric nitrate nonahydrate (Fe(NO3)3•9H2O) as reagents, and pyridine as a solvent. The reaction is carried out at a temperature of 60°C for 18 hours, resulting in a yield of approximately 80% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the peroxide group, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment, where it may be used to induce oxidative stress in cancer cells.
Wirkmechanismus
The mechanism of action of peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl involves the generation of free radicals. Upon thermal decomposition, the peroxide bond breaks, forming two free radicals. These radicals can initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its role as an oxidizing agent in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator and oxidizing agent.
Cumene hydroperoxide: Similar in structure and function, used in the production of phenol and acetone.
Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.
Uniqueness
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently at relatively low temperatures makes it particularly valuable in polymerization and curing processes .
Eigenschaften
CAS-Nummer |
68540-62-5 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1-(2-tert-butylperoxypropan-2-yl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
InChI-Schlüssel |
QEMOCCHONHPVPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)


![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)




![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)


